![molecular formula C25H22BF4NO B2573838 N-(2-hydroxyethyl)-2,4,6-triphenylpyridinium tetrafluoroborate CAS No. 1537-40-2](/img/structure/B2573838.png)
N-(2-hydroxyethyl)-2,4,6-triphenylpyridinium tetrafluoroborate
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Overview
Description
N-(2-hydroxyethyl)-2,4,6-triphenylpyridinium tetrafluoroborate, also known as HTB, is a cationic dye that has been extensively studied for its potential applications in scientific research. HTB is a highly water-soluble dye that is commonly used as a fluorescent probe for biomolecules, such as proteins, nucleic acids, and lipids.
Scientific Research Applications
Synthesis and Transformation
Synthesis of Primary Alkyl and Benzyl Fluorides : N-substituted 2,4,6-triphenylpyridinium fluorides, unlike tetrafluoroborates, thermolyse to yield primary alkyl and benzyl fluorides, demonstrating a method to obtain these compounds from primary amines (Katritzky, Chermprapai, & Patel, 1981).
Stereoselective Transformation of Amines : Chiral 2,4,6-triphenylpyridinium tetrafluoroborates are utilized in the nucleophilic substitution of homochiral amines, showing over 99% inversion of configuration in alcohol products and 96-98% inversion in azide products (Said & Fiksdahl, 2001).
Generation of Arylnitrenium Ions : The thermolysis of N-acetyl-N-aryl amino derivatives of 2,4,6-triphenylpyridinium tetrafluoroborate provides a new source for generating arylnitrenium ions, useful for various synthetic applications (Abramovitch et al., 1988).
Photocatalytic Applications
Flash Photolysis Studies : Studies on 2,4,6-triphenylpyrylium tetrafluoroborate in hydroxylic mediums have shown evidence of oxoniabenzvalene intermediate formations, highlighting its potential in photolysis applications (Sivakumar, Parimala, & Ramamurthy, 1996).
Photosensitized Diels-Alder Reactions : N-aryl imines irradiated with 2,4,6-triphenylpyrylium tetrafluoroborate produce tetrahydroquinoline derivatives, demonstrating its use as a catalyst in photosensitized reactions (Zhang, Jia, Yang, & Liu, 2002).
Future Directions
: Vijaya Kumar Baksam, Nimmakayala Saritha, Subba Rao Devineni, Mohit Jain, Prashanth Kumar, Sanjeev Shandilya & Pramod Kumar. “A Critical N-Nitrosamine Impurity of Anticoagulant Drug, Rivaroxaban: Synthesis, Characterization, Development of LC–MS/MS Method for Nanogram Level Quantification.” Chromatographia, Volume 85, pages 73–82 (2022). Link
: NIST/TRC Web Thermo Tables (WTT). “1-(2-hydroxyethyl)-3-methylimidazolium tetrafluoroborate.” Link
: “Measurement and Thermodynamic Modeling for CO2 Solubility in the N-(2-Hydroxyethyl) Piperazine (HEPZ) + Water System.” Frontiers in Energy Research, 2021. Link
properties
IUPAC Name |
2-(2,4,6-triphenylpyridin-1-ium-1-yl)ethanol;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22NO.BF4/c27-17-16-26-24(21-12-6-2-7-13-21)18-23(20-10-4-1-5-11-20)19-25(26)22-14-8-3-9-15-22;2-1(3,4)5/h1-15,18-19,27H,16-17H2;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOPNSIFGMFMFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CCO)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BF4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide |
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